molecular formula C16H20N2O2S B2547934 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351641-91-2

4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2547934
CAS No.: 1351641-91-2
M. Wt: 304.41
InChI Key: FKMXTIWAYFXLJL-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a hydroxy-thiophenyl-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 4-aminobenzamide with dimethylamine under suitable conditions.

    Introduction of the Hydroxy-Thiophenyl-Propyl Side Chain: The hydroxy-thiophenyl-propyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with 2-bromo-2-(thiophen-2-yl)propan-1-ol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of 4-(dimethylamino)-N-(2-oxo-2-(thiophen-2-yl)propyl)benzamide.

    Reduction: Formation of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy-thiophenyl-propyl side chain can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-3-yl)propyl)benzamide: Similar structure but with a thiophen-3-yl group.

    4-(dimethylamino)-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but with a furan-2-yl group.

Uniqueness

4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the specific positioning of the thiophen-2-yl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(20,14-5-4-10-21-14)11-17-15(19)12-6-8-13(9-7-12)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMXTIWAYFXLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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